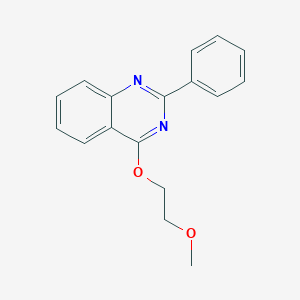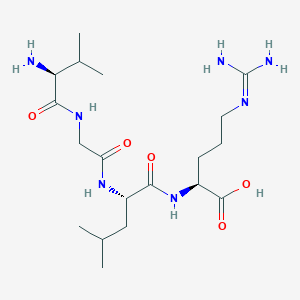![molecular formula C15H22O5 B12575166 Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester (9CI) (4’aR, 5’R, 8’aR) is a complex organic compound characterized by its spiro structure, which involves a 1,3-dioxolane ring fused to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester typically involves multi-step organic reactions. The process begins with the formation of the spiro structure through a cyclization reaction. Key reagents and catalysts are used to facilitate the formation of the 1,3-dioxolane ring and its subsequent fusion to the naphthalene core. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening are employed to streamline the production and ensure consistency in quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the spiro structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The spiro structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[1,3-dioxolane-2,2’(1’H)-pentalene]-4’-carboxylic acid, hexahydro-5’-hydroxy-, ethyl ester
- Spiro[1,3-dioxolane-2,5’- (4’,4’,8’,8’-tetramethyl-hexahydro-3’,9’-methanonaphthalene)]
Uniqueness
Compared to similar compounds, Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester stands out due to its specific spiro configuration and the presence of multiple functional groups. These features contribute to its unique chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C15H22O5 |
|---|---|
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
methyl (1'R,4'aR,8'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-3,4,6,7,8,8a-hexahydro-1H-naphthalene]-1'-carboxylate |
InChI |
InChI=1S/C15H22O5/c1-14-7-5-11(16)12(13(17)18-2)10(14)4-3-6-15(14)19-8-9-20-15/h10,12H,3-9H2,1-2H3/t10-,12-,14-/m1/s1 |
Clave InChI |
KBPIQZZVOJDKAJ-MPKXVKKWSA-N |
SMILES isomérico |
C[C@@]12CCC(=O)[C@@H]([C@H]1CCCC23OCCO3)C(=O)OC |
SMILES canónico |
CC12CCC(=O)C(C1CCCC23OCCO3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


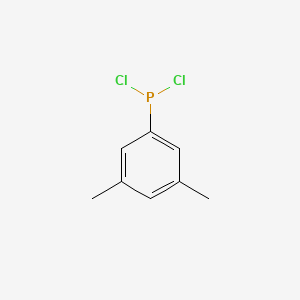
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
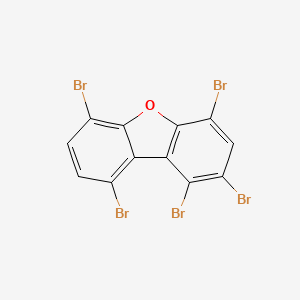
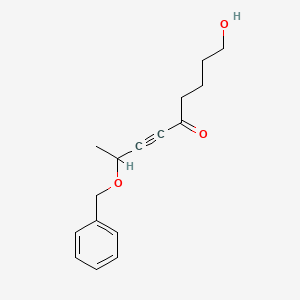
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
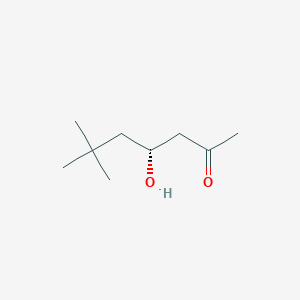
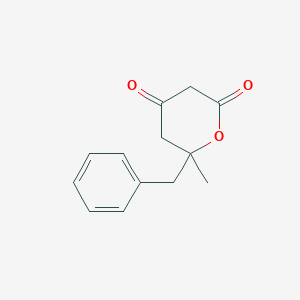
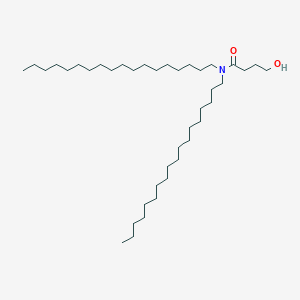
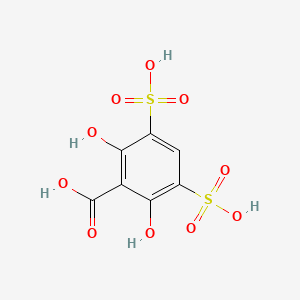
methyl}benzene-1,3-diol](/img/structure/B12575140.png)
